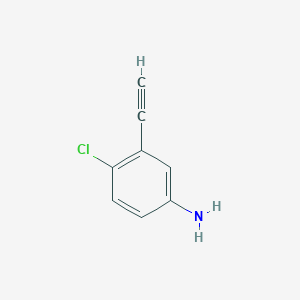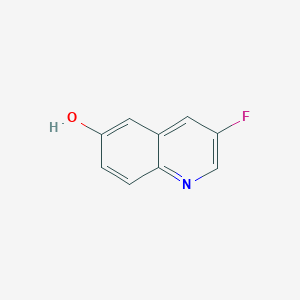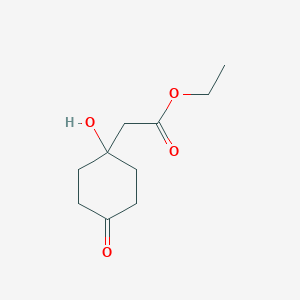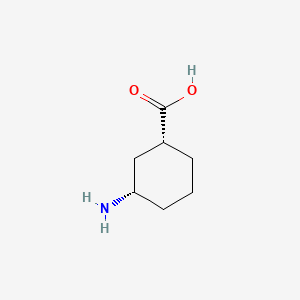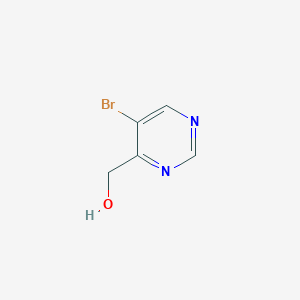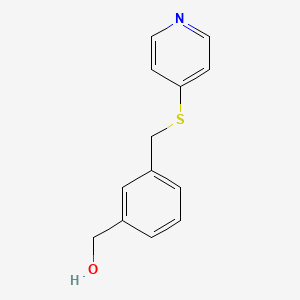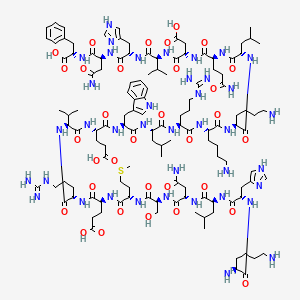
Phe-met-arg-D-phe amide
Descripción general
Descripción
Phe-Met-Arg-Phe-amide (FMRFamide) is a neuropeptide that was first discovered in mollusks . It is known to enhance the contractile force of mollusk myocardium and regulate cardiac beating . Unlike most other neuropeptides, FMRFamide can directly bind and activate a class of sodium channels belonging to the ENaC/DEG superfamily, known as FaNaCs (FMRFamide activated sodium channel) .
Molecular Structure Analysis
The molecular structure of Phe-Met-Arg-Phe-amide was determined using methods such as Edman dansyl degradation and tryptic digestion . More detailed structural analysis might be available in specific scientific literature.Aplicaciones Científicas De Investigación
Neuropeptide Research
Phe-met-arg-D-phe amide, also known as FMRFamide, is a neuropeptide that was initially identified in the clam Macrocallista nimbosa. Its discovery marked a significant advancement in understanding cardioexcitatory substances in mollusks (Price & Greenberg, 1977). Further research extended this knowledge to the rat central nervous system, revealing a widespread neuronal system in the brain, spinal cord, and posterior pituitary, distinct from neurons labeled by other peptides (Weber et al., 1981).
Interaction with Phosphatidylserine
A study investigated the interaction of FMRFamide with phosphatidylserine, revealing that FMRFamide adopts specific conformations in the presence of phosphatidylserine, which could imply its role in receptor interactions (D'alagni et al., 1996).
Cardioactive Properties and Structural Analysis
Research has also delved into the structural requirements for FMRFamide-like activity. In the heart of Rapana thomasiana, certain structural features of FMRFamide were found to be critical for its activity, such as the Arg3 and Phe4 residues and the C-terminal amide (Kobayashi & Muneoka, 1986). Similarly, research on rat brain and kidney metalloendopeptidase showed that FMRFamide, when cleaved, forms a tetrapeptide with cardioactive properties (Benuck et al., 1982).
Gene Encoding and FMRFamide Peptides
Studies have characterized the precursor protein that gives rise to FMRFamide, finding that it contains multiple copies of the tetrapeptide FMRFamide and related sequences (Taussig & Scheller, 1986). Another research found that Aplysia neurons express a gene encoding multiple FMRFamide peptides, suggesting the significance of this peptide in various neuronal functions (Schaefer et al., 1985).
Modulatory Actions on Ionic Channels
FMRFamide-related peptides have been shown to modulate acid-sensing ionic channels in a pH-dependent manner, indicating their role in sensory perception and pain modulation (Ostrovskaya et al., 2004).
Receptor Interaction
The interaction of FMRFamide and related peptides with different receptor sites has been studied in the nervous system of Helix aspersa, providing insights into the molecular actions of this peptide (Cottrell & Davies, 1987).
Mecanismo De Acción
FMRFamide can directly bind and activate a class of sodium channels belonging to the ENaC/DEG superfamily, known as FaNaCs (FMRFamide activated sodium channel) . This is different from most other neuropeptides, which act on G-protein-coupled receptors (GPCR) to regulate many biological processes as neurotransmitters or neuromodulators .
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23-,24+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSPDMCSKYUFBX-NEWJYFPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phe-met-arg-D-phe amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







